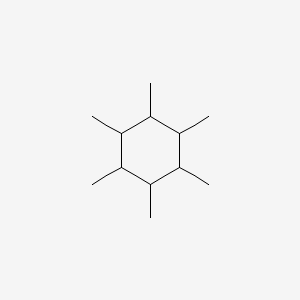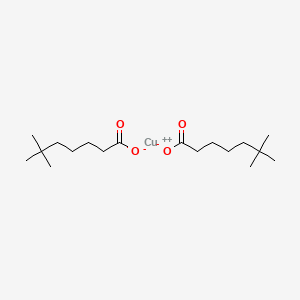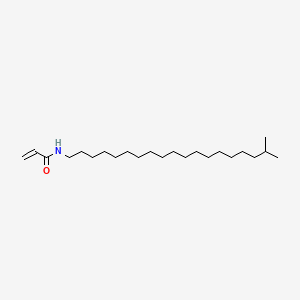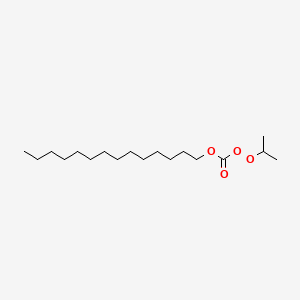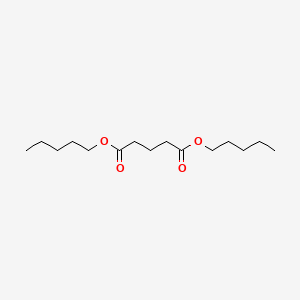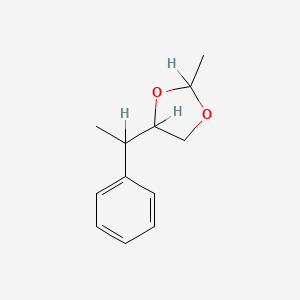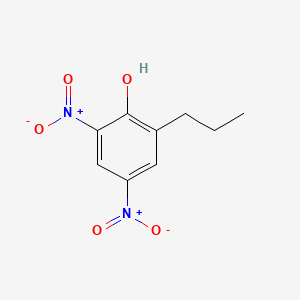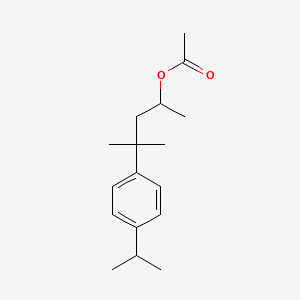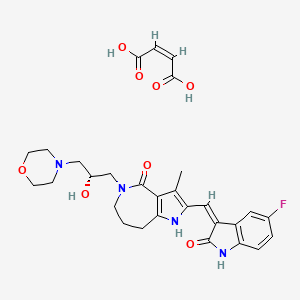
Henatinib maleate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Henatinib maleate is the maleate salt form of henatinib, an orally bioavailable, multitargeted tyrosine kinase inhibitor with potential antitumor and antiangiogenic activities. Henatinib inhibits vascular endothelial growth factor receptor type 2 (VEGFR2), a tyrosine kinase receptor upregulated in many tumor cells that plays a key role in angiogenesis. This inhibition may result in the suppression of angiogenesis and eventually tumor cell proliferation .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of henatinib maleate involves multiple steps, including the formation of the core structure and subsequent functionalizationThe reaction conditions often involve the use of organic solvents, catalysts, and specific temperature and pressure settings to optimize yield and purity .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but is scaled up to accommodate larger quantities. The process involves rigorous quality control measures to ensure consistency and compliance with regulatory standards. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are employed to monitor the purity and concentration of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Henatinib maleate undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include organic solvents (e.g., methanol, acetonitrile), acids (e.g., hydrochloric acid), and bases (e.g., sodium hydroxide). Reaction conditions vary depending on the specific reaction but generally involve controlled temperatures, pressures, and pH levels .
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, which may possess different pharmacological properties. These derivatives are often studied for their potential therapeutic applications .
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a model compound for studying tyrosine kinase inhibitors and their interactions with biological targets.
Biology: Investigated for its effects on cellular signaling pathways and its potential to inhibit tumor growth and angiogenesis.
Medicine: Explored as a therapeutic agent for treating advanced solid malignancies and other cancers. .
Wirkmechanismus
Henatinib maleate exerts its effects by inhibiting vascular endothelial growth factor receptor type 2 (VEGFR2), a key receptor involved in angiogenesis. By blocking this receptor, this compound disrupts the signaling pathways that promote the formation of new blood vessels, thereby inhibiting tumor growth and proliferation. Additionally, this compound targets other tyrosine kinases, including mast/stem cell growth factor receptor (c-Kit) and platelet-derived growth factor receptor (PDGFR) alpha and beta, further contributing to its antitumor and antiangiogenic activities .
Vergleich Mit ähnlichen Verbindungen
Henatinib maleate is structurally similar to other tyrosine kinase inhibitors, such as sunitinib and sorafenib. it exhibits unique properties that distinguish it from these compounds:
Sunitinib: Like this compound, sunitinib targets VEGFR2 but also inhibits other receptors, including PDGFR and c-Kit.
Sorafenib: Sorafenib also targets VEGFR2 and other kinases but has a broader range of activity against additional targets.
Similar compounds include:
- Sunitinib
- Sorafenib
- Pazopanib
- Axitinib
These compounds share similar mechanisms of action but differ in their pharmacokinetic profiles, side effect profiles, and clinical applications .
Eigenschaften
CAS-Nummer |
1239269-52-3 |
|---|---|
Molekularformel |
C29H33FN4O8 |
Molekulargewicht |
584.6 g/mol |
IUPAC-Name |
(Z)-but-2-enedioic acid;2-[(Z)-(5-fluoro-2-oxo-1H-indol-3-ylidene)methyl]-5-[(2R)-2-hydroxy-3-morpholin-4-ylpropyl]-3-methyl-1,6,7,8-tetrahydropyrrolo[3,2-c]azepin-4-one |
InChI |
InChI=1S/C25H29FN4O4.C4H4O4/c1-15-22(12-19-18-11-16(26)4-5-20(18)28-24(19)32)27-21-3-2-6-30(25(33)23(15)21)14-17(31)13-29-7-9-34-10-8-29;5-3(6)1-2-4(7)8/h4-5,11-12,17,27,31H,2-3,6-10,13-14H2,1H3,(H,28,32);1-2H,(H,5,6)(H,7,8)/b19-12-;2-1-/t17-;/m1./s1 |
InChI-Schlüssel |
UGVGACHPGHZDMO-LMERLFCISA-N |
Isomerische SMILES |
CC1=C(NC2=C1C(=O)N(CCC2)C[C@@H](CN3CCOCC3)O)/C=C\4/C5=C(C=CC(=C5)F)NC4=O.C(=C\C(=O)O)\C(=O)O |
Kanonische SMILES |
CC1=C(NC2=C1C(=O)N(CCC2)CC(CN3CCOCC3)O)C=C4C5=C(C=CC(=C5)F)NC4=O.C(=CC(=O)O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



